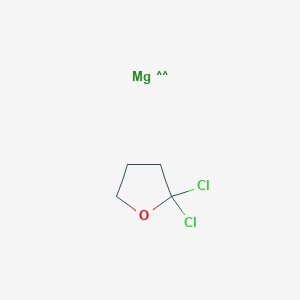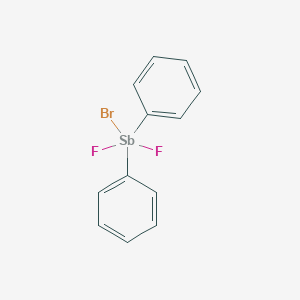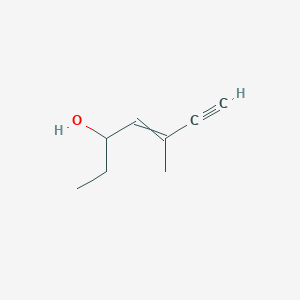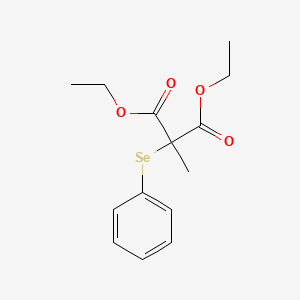![molecular formula C28H18O2 B12563274 [1,1'-Biphenanthrene]-2,2'-diol CAS No. 196865-17-5](/img/structure/B12563274.png)
[1,1'-Biphenanthrene]-2,2'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenanthrene]-2,2’-diol: is an organic compound that belongs to the class of biphenanthrenes This compound is characterized by two phenanthrene units connected by a single bond, with hydroxyl groups attached at the 2 and 2’ positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenanthrene]-2,2’-diol typically involves the coupling of two phenanthrene units. One common method is the oxidative coupling of phenanthrene derivatives using oxidizing agents such as ferric chloride (FeCl₃) or potassium ferricyanide (K₃[Fe(CN)₆]). The reaction is usually carried out in an organic solvent like dichloromethane (CH₂Cl₂) under controlled conditions to ensure the formation of the desired biphenanthrene structure.
Industrial Production Methods: While specific industrial production methods for [1,1’-Biphenanthrene]-2,2’-diol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: [1,1’-Biphenanthrene]-2,2’-diol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, where the double bonds in the phenanthrene units are partially or fully hydrogenated.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions typically use hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) under controlled temperatures.
Major Products:
Oxidation: Quinones and other oxidized biphenanthrene derivatives.
Reduction: Dihydro-biphenanthrene derivatives.
Substitution: Halogenated or sulfonated biphenanthrene compounds.
科学的研究の応用
Chemistry: [1,1’-Biphenanthrene]-2,2’-diol is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.
Biology: The compound has shown potential antibacterial properties, making it a subject of interest in the development of new antibiotics .
Industry: In the industrial sector, [1,1’-Biphenanthrene]-2,2’-diol can be used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which [1,1’-Biphenanthrene]-2,2’-diol exerts its effects is primarily through its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis and death. This is particularly relevant in its antibacterial activity, where it targets the cell membranes of bacteria . Additionally, its cytotoxic effects on tumor cells are believed to involve the induction of apoptosis through mitochondrial pathways.
類似化合物との比較
4,8,4’,8’-Tetramethoxy-[1,1’-biphenanthrene]-2,7,2’,7’-tetrol: Known for its antibacterial properties.
2’,7’-Dihydroxy-4,4’-dimethoxy-1,1’-biphenanthrene-2,7-di-O-β-D-glucopyranoside: Isolated from Cremastra appendiculata and known for its cytotoxic activity.
Uniqueness: [1,1’-Biphenanthrene]-2,2’-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
196865-17-5 |
|---|---|
分子式 |
C28H18O2 |
分子量 |
386.4 g/mol |
IUPAC名 |
1-(2-hydroxyphenanthren-1-yl)phenanthren-2-ol |
InChI |
InChI=1S/C28H18O2/c29-25-15-13-21-19-7-3-1-5-17(19)9-11-23(21)27(25)28-24-12-10-18-6-2-4-8-20(18)22(24)14-16-26(28)30/h1-16,29-30H |
InChIキー |
LYXQKPRYDFQZPL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3C4=C(C=CC5=C4C=CC6=CC=CC=C65)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Aminoethyl)amino]-2H-indol-2-one](/img/structure/B12563197.png)

![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,11,12,17-hexol](/img/structure/B12563209.png)
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]cyclohepta-2,4,6-trien-1-one](/img/structure/B12563220.png)





![Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)-](/img/structure/B12563259.png)


![3-[3-(Aminomethyl)pyridin-4-yl]propanoic acid](/img/structure/B12563292.png)

